Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide
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Overview
Description
Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide is a chemical compound with the molecular formula C10H20BrNO2 and a molecular weight of 266.18 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and pharmacological properties .
Preparation Methods
The synthesis of Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide typically involves the reaction of 2-methyl-2-piperidin-2-ylpropanoic acid with methanol in the presence of a catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include substituted piperidines, alcohols, and carboxylic acids .
Scientific Research Applications
Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes . The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their function and influencing neurological pathways .
Comparison with Similar Compounds
Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
Methyl 2-piperidin-2-ylpropanoate: A similar compound without the additional methyl group at the 2-position.
2-Methylpiperidine: A derivative with a methyl group at the 2-position but lacking the ester functionality.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and biological activity .
Properties
IUPAC Name |
methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.BrH/c1-10(2,9(12)13-3)8-6-4-5-7-11-8;/h8,11H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWANFMUKOLMNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCN1)C(=O)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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